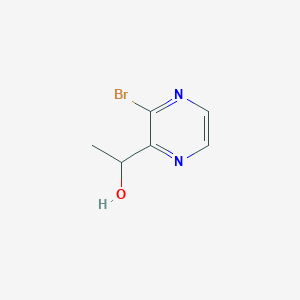

1-(3-Bromopyrazin-2-yl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O |

|---|---|

Molecular Weight |

203.04 g/mol |

IUPAC Name |

1-(3-bromopyrazin-2-yl)ethanol |

InChI |

InChI=1S/C6H7BrN2O/c1-4(10)5-6(7)9-3-2-8-5/h2-4,10H,1H3 |

InChI Key |

XJFKCMRTBMANFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN=C1Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Bromopyrazin 2 Yl Ethanol

Retrosynthetic Analysis of the 1-(3-Bromopyrazin-2-yl)ethanol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available precursors. numberanalytics.com For this compound, the primary disconnection occurs at the chiral alcohol moiety.

A functional group interconversion (FGI) on the secondary alcohol points directly to the prochiral ketone, 1-(3-bromopyrazin-2-yl)ethanone (A) , as the immediate precursor. This simplifies the synthetic challenge to the formation of this key intermediate and the subsequent stereoselective reduction of its carbonyl group.

Further disconnection of precursor A can proceed via two main pathways:

C-C Bond Disconnection: Breaking the bond between the pyrazine (B50134) ring and the acetyl group. This leads to a 2-lithiated or 2-magnesiated 3-bromopyrazine species and an acetylating agent like N,N-dimethylacetamide. This route relies on the selective metallation of the pyrazine ring.

C-Br Bond Disconnection: Breaking the carbon-bromine bond. This suggests a bromination reaction on a 2-acetylpyrazine (B) precursor. This approach is often more practical due to the well-established methods for electrophilic aromatic substitution on heteroaromatic rings.

Precursor Synthesis and Functionalization of the Pyrazine Core

The synthesis of the key ketone precursor, 1-(3-bromopyrazin-2-yl)ethanone, requires careful control over the functionalization of the electron-deficient pyrazine ring.

Bromination Strategies for Pyrazine Derivatives

The introduction of a bromine atom onto the pyrazine ring is a critical step. Pyrazines are electron-deficient heterocycles, making electrophilic substitution challenging compared to more electron-rich systems like benzene (B151609) or pyrrole. However, bromination can be achieved under specific conditions.

Direct bromination of unsubstituted pyrazine is often unselective and requires harsh conditions. A more controlled approach involves the bromination of an already substituted pyrazine. For instance, the bromination of pyrazine-2-carbonitrile has been shown to be regioselective, yielding 5-bromopyrazine-2-carbonitrile. This selectivity is guided by the electronic effects of the existing substituent.

In the context of synthesizing 1-(3-bromopyrazin-2-yl)ethanone, a plausible route involves the bromination of 2-acetylpyrazine. The acetyl group is deactivating and meta-directing. However, in the pyrazine ring, the positions are not equivalent. The reaction likely proceeds via a radical mechanism or under forcing conditions to achieve the desired 3-bromo-2-acetylpyrazine. An alternative and often more efficient method involves using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. Another effective method reported for aromatic compounds is the use of sodium bromide with an oxidizing agent like sodium hypochlorite (B82951) (household bleach) in a mild acidic medium, which presents a cost-effective and environmentally safer alternative. rasayanjournal.co.in

Introduction of the Acetyl Moiety onto the Pyrazine Ring

The installation of the acetyl group can be accomplished either before or after the bromination step. One common method for acylating heterocycles is through a reaction involving an organometallic intermediate.

For example, a synthetic route analogous to the synthesis of 1-(6-bromopyridin-2-yl)ethanone can be envisioned. unam.mx This involves the monolithiation of a dibromopyrazine precursor at low temperatures followed by quenching with an acetylating agent. Specifically, 2,3-dibromopyrazine (B1314686) could be treated with one equivalent of a strong base like t-butyllithium (t-BuLi) to selectively form the more stable 2-lithio-3-bromopyrazine intermediate. Subsequent reaction with N,N-dimethylacetamide would furnish the desired ketone, 1-(3-bromopyrazin-2-yl)ethanone.

Alternatively, a Grignard reaction can be employed. The reaction of 3-bromopyridine (B30812) with magnesium can form a pyridylmagnesium bromide, which then reacts with aldehydes or ketones. researchgate.netscilit.com By analogy, 2,3-dibromopyrazine could be converted into a Grignard reagent, which could then be reacted with an appropriate acetylating agent. However, the formation of Grignard reagents from halopyrazines can be complicated by side reactions. sphinxsai.com

Stereoselective Reduction of 1-(3-Bromopyrazin-2-yl)ethanone Precursors

The final and most crucial step in the synthesis of chiral this compound is the enantioselective reduction of the prochiral ketone precursor. This transformation establishes the stereocenter at the carbinol carbon.

Asymmetric Catalytic Hydrogenation Approaches

Asymmetric catalytic hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched alcohols. okayama-u.ac.jp This technique typically employs transition metal catalysts, such as Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir), complexed with chiral ligands.

For the reduction of heteroaromatic ketones like 1-(3-bromopyrazin-2-yl)ethanone, catalyst systems based on Ru(II) with chiral diphosphine and diamine ligands have demonstrated high efficiency and enantioselectivity. nih.gov The Noyori-Ikariya catalysts, for example, which feature a Ru center, a chiral diamine ligand (like TsDPEN), and an arene ligand, are known to be highly effective for the hydrogenation of a wide range of ketones. rsc.org

A study on the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines highlighted the effectiveness of a Ru(OAc)₂{(S)-binap} catalyst. acs.orgacs.org While this study focused on amination, the underlying principles of chiral recognition and asymmetric induction are relevant. The study noted that a substituent at the 6-position of the pyridine (B92270) ring was crucial for high conversion and enantioselectivity. acs.org This suggests that the bromine atom at the 3-position of the pyrazine ring in the target precursor would significantly influence the stereochemical outcome of the reduction.

| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | RuCl₂[(S)-tolbinap][(R)-dmapen] / t-C₄H₉OK | H₂ (8 atm), 2-propanol, 30°C | >99 | 99 (R) | nih.gov |

| 4-Chromanone | MsDPEN-Cp*Ir complex | H₂ (15 atm), 60°C, 24 h | >95 | 99 | nih.gov |

| 2-Acetyl-6-methylpyridine | Ru(OAc)₂{(S)-binap} / NH₄TFA | H₂ (0.8 MPa), 90°C, 17 h | >99 (for amine) | >99 | acs.org |

Chiral Auxiliary and Ligand-Mediated Reductions

An alternative to catalytic hydrogenation involves the use of stoichiometric chiral reducing agents or the temporary attachment of a chiral auxiliary. These methods offer a different set of tools for controlling stereoselectivity.

One common approach is the use of chiral borane (B79455) reagents, such as the Corey-Bakshi-Shibata (CBS) catalyst, which is an oxazaborolidine that catalyzes the enantioselective reduction of ketones by borane (BH₃). This method is known for its high enantioselectivity across a broad range of substrates.

Another strategy is the use of chiral ligands to modify common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). For instance, chiral diols or amino alcohols can be used to create a chiral environment around the hydride source, leading to preferential attack on one face of the carbonyl.

Biocatalytic Transformations for Enantiopure Alcohols

The synthesis of enantiopure chiral alcohols is a significant area of research, particularly for pharmaceutical intermediates. Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a powerful and green approach for the asymmetric reduction of prochiral ketones. wisdomlib.orgpsu.edu The target compound, this compound, can be produced in an enantiomerically pure form, typically the (S)-enantiomer, by the stereoselective reduction of its ketone precursor, 2-acetyl-3-bromopyrazine.

This transformation is commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often found in microorganisms like yeast and bacteria. acsgcipr.org These enzymes stereoselectively deliver a hydride from a cofactor, usually NADPH or NADH, to one face of the carbonyl group. acsgcipr.org A typical process involves screening a panel of microorganisms or a library of isolated enzymes to identify a biocatalyst with high activity and enantioselectivity for the specific substrate. nih.gov For instance, research on the bioreduction of related nitrogen-heteroaromatic ketones has shown that plant tissues can also be effective. The reduction of 2-acetylpyrazine using purple carrots yielded the corresponding chiral alcohol as a single enantiomer, demonstrating the potential of plant-based systems for such transformations. nih.gov

The general workflow involves incubating the substrate, 2-acetyl-3-bromopyrazine, with the selected biocatalyst in an aqueous buffer, often with a co-solvent to improve substrate solubility. A glucose source or a sacrificial alcohol like isopropanol (B130326) is frequently added to facilitate the in-situ regeneration of the required NAD(P)H cofactor. wisdomlib.orgacsgcipr.org The reaction progress is monitored, and upon completion, the chiral alcohol is extracted and purified. This method is highly valued for producing alcohols with very high enantiomeric excess (e.e.), often exceeding 99%. nih.gov

Table 1: Example of Biocatalyst Screening for the Asymmetric Reduction of 2-Acetyl-3-bromopyrazine This table presents hypothetical data based on typical outcomes from biocatalyst screening studies.

| Biocatalyst | Conversion (%) | Enantiomeric Excess (e.e., %) | Configuration |

|---|---|---|---|

| Saccharomyces cerevisiae | 85 | 98 | (S) |

| Candida magnoliae | 92 | >99 | (S) |

| Rhodococcus globerulus | 78 | 95 | (R) |

| KRED-104 (Codexis®) | >99 | >99 | (S) |

Non-Stereoselective Synthesis Routes

When the racemic form of this compound is sufficient, non-stereoselective methods offer more direct and often simpler synthetic routes. These approaches primarily involve the reduction of a ketone precursor or the direct construction of the ethanol (B145695) side chain.

Chemoselective Reduction of Ketone Precursors

The most straightforward method for synthesizing racemic this compound is the reduction of the corresponding ketone, 2-acetyl-3-bromopyrazine. This requires a reducing agent that is chemoselective, meaning it will reduce the ketone's carbonyl group without affecting other functional groups in the molecule, such as the bromo substituent or the pyrazine ring.

Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and excellent chemoselectivity for aldehydes and ketones. masterorganicchemistry.comacsgcipr.org The reaction is typically carried out by treating the ketone with NaBH₄ in a protic solvent like methanol (B129727) or ethanol at or below room temperature. masterorganicchemistry.com The borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, and a subsequent workup with water protonates the resulting alkoxide to yield the final alcohol. This method is generally high-yielding and operationally simple. orientjchem.org

Reaction Scheme for Chemoselective Reduction:

Caption: The chemoselective reduction of 2-acetyl-3-bromopyrazine to this compound using sodium borohydride.

Direct Introduction of the Ethanol Moiety

An alternative strategy involves constructing the ethanol side chain directly onto the pyrazine ring through a carbon-carbon bond-forming reaction. The Grignard reaction is a classic and effective method for this type of transformation. masterorganicchemistry.com This route would typically start with a pyrazine derivative containing a carbonyl group at the 2-position, such as 3-bromopyrazine-2-carbaldehyde (B1514354).

In this approach, the aldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. libretexts.org An acidic workup then protonates the intermediate magnesium alkoxide to furnish the secondary alcohol, this compound. This method requires anhydrous conditions to prevent the Grignard reagent from being quenched by protic solvents. vulcanchem.com

Reaction Scheme for Grignard Addition:

Caption: Synthesis of this compound via the addition of a methyl Grignard reagent to 3-bromopyrazine-2-carbaldehyde.

Optimization of Reaction Conditions and Yields

Maximizing the efficiency and yield of any synthetic protocol requires careful optimization of reaction parameters. For both biocatalytic and traditional chemical syntheses of this compound, several factors can be adjusted.

For chemical methods like the chemoselective reduction with NaBH₄, optimization may involve modifying the solvent system, temperature, and the molar equivalents of the reducing agent. Lowering the temperature can sometimes improve selectivity and minimize side reactions. The choice of solvent can also influence reaction rates. While alcohols are common, using modified reagent systems can further enhance selectivity. rsc.org In Grignard reactions, strict control of anhydrous conditions is paramount, and optimization focuses on the rate of addition and temperature control to manage the exothermic nature of the reaction and maximize the yield of the desired alcohol. vulcanchem.com

Table 2: Example of Reaction Optimization for Chemoselective Reduction This table presents hypothetical data illustrating the effect of solvent on reaction yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | 25 | 1 | 91 |

| 2 | Ethanol | 25 | 1 | 93 |

| 3 | Isopropanol | 25 | 2 | 88 |

| 4 | Methanol | 0 | 2 | 95 |

Chemical Reactivity and Derivatization of 1 3 Bromopyrazin 2 Yl Ethanol

Transformations Involving the Bromine Atom on the Pyrazine (B50134) Ring

The bromine atom at the 3-position of the pyrazine ring is susceptible to replacement through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of pyrazine derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they are widely used to functionalize heteroaromatic halides like 1-(3-bromopyrazin-2-yl)ethanol. eie.grwiley-vch.de

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide. fishersci.co.uklibretexts.org This reaction is particularly useful for forming biaryl and heteroaryl-aryl linkages. In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their esters. mdpi.com The general conditions for Suzuki-Miyaura coupling involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., Na₂CO₃, K₂CO₃, or CsF), and a suitable solvent like toluene (B28343), dioxane, or aqueous mixtures. fishersci.co.ukacs.org The reaction typically proceeds with good yields and tolerates a wide range of functional groups. uwindsor.ca For instance, coupling this compound with phenylboronic acid would yield 1-(3-phenylpyrazin-2-yl)ethanol.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyrazine Derivatives

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Ethanol (B145695) | (E)-4-bromo-N-((3-phenylthiophen-2-yl)methylene)-2-methylaniline | Moderate |

| 2 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Ethanol | (E)-4-bromo-N-((3-(3-chlorophenyl)thiophen-2-yl)methylene)-2-methylaniline | Moderate |

| 3 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Ethanol | (E)-4-bromo-N-((3-(3-chloro-4-fluorophenyl)thiophen-2-yl)methylene)-2-methylaniline | Moderate |

Note: This table presents examples with a similar brominated heterocyclic starting material to illustrate the reaction's applicability. mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgfishersci.it This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, as well as amides and other nitrogen-containing nucleophiles. libretexts.orgfishersci.it For this compound, this reaction provides a direct route to 3-amino- or 3-substituted-aminopyrazine derivatives. The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, or DavePhos), and a base (e.g., NaOtBu or Cs₂CO₃) in a solvent like toluene or dioxane. nih.govnih.gov The choice of ligand and base is crucial for the reaction's success and can be substrate-dependent. libretexts.orgnih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples |

|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, XPhos, DavePhos, P(t-Bu)₃ |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

This table provides a general overview of common reagents used in Buchwald-Hartwig amination. libretexts.orgnih.govnih.gov

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is a powerful method for introducing alkynyl groups onto aromatic and heteroaromatic rings. In the case of this compound, the Sonogashira coupling would yield 1-(3-alkynylpyrazin-2-yl)ethanol derivatives. The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. organic-chemistry.orgscirp.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 3: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines

| Parameter | Condition |

|---|---|

| Catalyst | Pd(CF₃COO)₂ |

| Ligand | PPh₃ |

| Additive | CuI |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100°C |

This table shows optimized conditions for a similar substrate, highlighting the key components for a successful Sonogashira coupling. scirp.org

Besides the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, other transition metal-catalyzed couplings can be applied to this compound. These include:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. researchgate.netrsc.org It offers a broad substrate scope and good functional group tolerance. researchgate.netrsc.org

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is used to form new carbon-carbon bonds with the introduction of a substituted alkene. organic-chemistry.org

Negishi Coupling: This coupling reaction utilizes an organozinc reagent as the nucleophile, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. lumenlearning.com

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophile for the cross-coupling with an organic halide, typically catalyzed by nickel or palladium. lumenlearning.com

These various coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the 3-position of the pyrazine ring. eie.gr

The bromine atom on the electron-deficient pyrazine ring can also be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. acs.orglibretexts.org This reaction typically requires an activated aromatic system, and the electron-withdrawing nature of the pyrazine ring facilitates this type of substitution. libretexts.orglibretexts.org Common nucleophiles that can displace the bromine atom include alkoxides, thiolates, and amines. The reaction is often carried out at elevated temperatures in a polar aprotic solvent like DMSO or DMF. For example, reacting this compound with sodium methoxide (B1231860) would yield 1-(3-methoxypyrazin-2-yl)ethanol.

Table 4: Examples of Nucleophiles in SNAr Reactions with Halogenated Heterocycles

| Nucleophile | Product Type |

|---|---|

| Sodium methoxide | Methoxy-substituted heterocycle |

| Sodium thiophenoxide | Phenylthio-substituted heterocycle |

| Amines | Amino-substituted heterocycle |

This table lists common nucleophiles used in SNAr reactions on halogenated heterocycles. core.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions

Reactions of the Secondary Alcohol Moiety

The secondary alcohol group is a primary site for various chemical modifications, including oxidation, esterification, etherification, nucleophilic substitution, and dehydration.

The oxidation of secondary alcohols is a fundamental transformation in organic chemistry, yielding ketones as the primary product. chemistryviews.org this compound, being a secondary alcohol, can be readily oxidized to the corresponding ketone, 1-(3-bromopyrazin-2-yl)ethanone. libretexts.orgchemguide.co.uk This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org

A variety of oxidizing agents can accomplish this transformation. chemistryviews.org Mild oxidizing agents are typically sufficient and preferred to avoid potential side reactions with the pyrazine ring. Common reagents include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and reagents used in Swern or Dess-Martin periodinane oxidations. chemistryviews.orgmasterorganicchemistry.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) (K₂Cr₂O₇) in acidic conditions, can also be used. masterorganicchemistry.comcognitoedu.org With these stronger agents, the color change of the reagent—orange to green for dichromate(VI) and purple to colorless for permanganate(VII)—indicates that the oxidation has occurred. cognitoedu.orgphysicsandmathstutor.com

Under typical conditions, the oxidation of a secondary alcohol stops at the ketone stage because there is no hydrogen atom on the carbonyl carbon to be removed for further oxidation. libretexts.org Oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which necessitates much harsher reaction conditions. organicmystery.com

Table 1: Common Reagents for Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Product | Reference |

|---|---|---|

| Potassium dichromate(VI) (K₂Cr₂O₇) / H₂SO₄ | Ketone | chemguide.co.ukcognitoedu.org |

| Potassium permanganate(VII) (KMnO₄) | Ketone | masterorganicchemistry.comcognitoedu.org |

| Pyridinium chlorochromate (PCC) | Ketone | chemistryviews.orgmasterorganicchemistry.com |

| Swern Oxidation (DMSO, oxalyl chloride) | Ketone | chemistryviews.org |

Esterification: The secondary alcohol of this compound can react with carboxylic acids or their derivatives (such as acid anhydrides or acid chlorides) to form esters. byjus.com The most common method is Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. byjus.com The reaction is an equilibrium process where water is eliminated. Alternatively, more reactive acylating agents can be used, or activating agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate the reaction under milder conditions. researchgate.net Enzymatic methods using lipases can also catalyze transesterification reactions, often with high enantioselectivity. researchgate.net

Etherification: The formation of an ether from the alcohol moiety is also possible. One common method is the Williamson ether synthesis; however, this typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile. Given the acidity of the pyrazine ring, care must be taken with the choice of base. A more direct route for secondary alcohols can be acid-catalyzed dehydration between two alcohol molecules, though this requires careful control of conditions to favor ether formation over alkene formation. libretexts.org

Table 2: Examples of Esterification and Etherification Reactions

| Reaction Type | Reactant 2 | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Ester |

| Esterification | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Ester |

The hydroxyl (-OH) group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be "activated" by converting it into a group that is more easily displaced. ntu.ac.uk One common strategy is protonation of the oxygen atom under strongly acidic conditions. This forms an alkyloxonium ion, with water as a good leaving group. libretexts.org

A more versatile method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide) in an Sₙ2 reaction. ntu.ac.uk Another approach involves using halogenating agents, such as thionyl chloride (SOCl₂) to produce chloroalkanes. cognitoedu.org

Table 3: Nucleophilic Displacement Strategies

| Activation Step | Reagent | Displacing Nucleophile (Example) | Product | Reference |

|---|---|---|---|---|

| Protonation | HBr | Br⁻ | 2-(1-Bromoethyl)-3-bromopyrazine | cognitoedu.org |

| Tosylation | Tosyl Chloride / Pyridine | CN⁻ | 2-(3-Bromopyrazin-2-yl)propanenitrile | ntu.ac.uk |

Secondary alcohols can undergo dehydration (elimination of a water molecule) to form alkenes when heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. libretexts.orgscience-revision.co.uk The reaction with this compound would yield 3-bromo-2-vinylpyrazine.

The mechanism for the dehydration of secondary alcohols typically proceeds via an E1 pathway. libretexts.org This involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of the water molecule to generate a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon atom, leading to the formation of a carbon-carbon double bond. libretexts.orgscience-revision.co.uk The temperature required for the dehydration of secondary alcohols is generally lower than that for primary alcohols but higher than for tertiary alcohols. libretexts.org

Reactivity of the Pyrazine Heterocycle

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1- and 4-positions. chemicalbook.com This electronic characteristic significantly influences its reactivity.

Pyrazines are generally resistant to electrophilic aromatic substitution (EAS) reactions. chemicalbook.com The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles, a similar effect to that observed in pyridine or nitrobenzene. chemicalbook.comchegg.com

If an EAS reaction were to be forced under harsh conditions, the position of substitution would be directed by the existing substituents. In this compound, the ring has a bromine atom at C3 and an ethanol group at C2. The bromine atom is deactivating but typically directs incoming electrophiles to positions ortho and para to itself. However, in heteroaromatic systems, the inherent reactivity of the ring positions is paramount. The nitrogen atoms strongly deactivate the adjacent C2, C3, C5, and C6 positions. The most likely site for electrophilic attack would be the C6 position. This position is meta to the deactivating nitrogen at N-1 and para to the nitrogen at N-4. For the related compound 3-bromopyrazine-2-carboxamide, it has been noted that the bromine atom directs electrophiles to the C6 position. Therefore, any potential electrophilic substitution on this compound would be expected to occur, if at all, at the C6 position.

Nucleophilic Aromatic Substitution (at other positions)

While the most common site for nucleophilic aromatic substitution (SNAr) on 3-bromopyrazine derivatives is the carbon atom bearing the bromine, nucleophilic substitution of hydrogen (SNAr-H) at other positions on the pyrazine ring is also a theoretical possibility, albeit one that requires specific conditions. The electron-deficient nature of the pyrazine ring makes it susceptible to attack by potent nucleophiles. Such reactions, often termed Vicarious Nucleophilic Substitution (VNS), typically involve nucleophiles that possess a leaving group on the nucleophilic atom, which facilitates the rearomatization of the ring system after the initial addition. rsc.orgorganic-chemistry.org

For this compound, the potential sites for SNAr-H are the C-5 and C-6 positions. The regiochemical outcome of such a reaction would be governed by the combined electronic effects of the bromo, 1-hydroxyethyl, and ring nitrogen substituents. The pyrazine nitrogens and the bromine atom are strongly electron-withdrawing, activating the ring towards nucleophilic attack. In analogous electron-deficient systems, nucleophilic attack often occurs at positions para or ortho to a nitro group or ring nitrogen. organic-chemistry.org In this case, the C-5 and C-6 positions are both activated.

The reaction proceeds via the formation of an intermediate σ-adduct, which is stabilized by the electron-withdrawing features of the ring. Subsequent elimination of a hydride ion (often requiring an oxidizing agent) or the leaving group from the nucleophile in a VNS reaction restores aromaticity. rsc.org Due to the lack of specific literature for this compound, the following table presents hypothetical SNAr-H reactions based on established principles for other electron-deficient heterocycles.

Table 1: Hypothetical Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H) Reactions

| Nucleophile/Reagent | Potential Product(s) | Reaction Type | Required Conditions |

|---|---|---|---|

| Chloromethyl phenyl sulfone (PhSO₂CH₂Cl) / Base (e.g., t-BuOK) | 1-(3-Bromo-5-(phenylsulfonylmethyl)pyrazin-2-yl)ethanol and/or 1-(3-Bromo-6-(phenylsulfonylmethyl)pyrazin-2-yl)ethanol | Vicarious Nucleophilic Substitution (VNS) | Strong base (e.g., potassium tert-butoxide) in a polar aprotic solvent (e.g., DMF, THF). |

| Organolithium Reagents (e.g., R-Li) followed by an oxidant (e.g., DDQ, KMnO₄) | 1-(3-Bromo-5-alkyl/aryl-pyrazin-2-yl)ethanol and/or 1-(3-Bromo-6-alkyl/aryl-pyrazin-2-yl)ethanol | Oxidative Nucleophilic Substitution of Hydrogen (ONSH) | Initial reaction with organometallic reagent at low temperature, followed by addition of an oxidizing agent. |

| Sodium amide (NaNH₂) / Potassium permanganate (KMnO₄) | 5-Amino-1-(3-bromopyrazin-2-yl)ethanol and/or 6-Amino-1-(3-bromopyrazin-2-yl)ethanol | Chichibabin Amination (Oxidative Variant) | Reaction with sodium amide in a solvent like liquid ammonia, followed by oxidation. |

N-Oxidation and N-Alkylation of the Pyrazine Nitrogen

The nitrogen atoms of the pyrazine ring retain lone pairs of electrons and can thus act as nucleophiles, undergoing reactions like N-oxidation and N-alkylation.

N-Oxidation

The oxidation of the pyrazine nitrogen atoms leads to the formation of pyrazine N-oxides, which are important intermediates in their own right, exhibiting modified reactivity and biological activity. The reaction is typically carried out using strong oxidizing agents, most commonly peroxy acids. rsc.org Reagents like trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, or Caro's acid (peroxymonosulfuric acid) are effective for this transformation. acs.org

In 2,3-disubstituted pyrazines, the site of N-oxidation is influenced by both steric and electronic factors. For this compound, the substituents at positions 2 and 3 create a sterically hindered environment around the N-1 atom. In contrast, the N-4 atom is less sterically encumbered. Therefore, mono-oxidation is expected to occur selectively at the N-4 position. jst.go.jpconicet.gov.ar Dioxidation to form the 1,4-dioxide is also possible but would require harsher conditions.

Table 2: N-Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Expected Major Product |

|---|---|---|

| Trifluoroperacetic acid (CF₃CO₃H) | CH₂Cl₂, 0 °C to room temperature | This compound 4-oxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂ or CHCl₃, reflux | This compound 4-oxide |

| Hydrogen peroxide / Acetic acid | Elevated temperature (e.g., 70-80 °C) | This compound 4-oxide |

N-Alkylation

Direct alkylation of the pyrazine ring nitrogens with alkyl halides or other electrophiles results in the formation of quaternary pyrazinium salts. The pyrazine ring is weakly basic, so powerful alkylating agents are generally required for this transformation to proceed efficiently. Reagents such as methyl iodide, dimethyl sulfate, or alkyl triflates are commonly used.

Similar to N-oxidation, the regioselectivity of N-alkylation is governed by sterics. The N-4 position is more accessible than the N-1 position, which is flanked by two substituents. Consequently, mono-alkylation is anticipated to yield the corresponding 4-alkyl-2-(1-hydroxyethyl)-3-bromopyrazin-4-ium salt.

Table 3: N-Alkylation of this compound

| Alkylating Agent | Typical Conditions | Expected Product (as a salt) |

|---|---|---|

| Methyl iodide (CH₃I) | Neat or in a polar aprotic solvent (e.g., acetonitrile), room temperature or gentle heating | 3-Bromo-2-(1-hydroxyethyl)-4-methylpyrazin-4-ium iodide |

| Benzyl bromide (BnBr) | Acetonitrile or DMF, heating | 4-Benzyl-3-bromo-2-(1-hydroxyethyl)pyrazin-4-ium bromide |

| Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | Dichloromethane, 0 °C to room temperature | 3-Bromo-2-(1-hydroxyethyl)-4-methylpyrazin-4-ium trifluoromethanesulfonate |

Multi-Component Reactions and Cascade Processes Utilizing the Compound

Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simpler starting materials in a single pot, enhancing efficiency and atom economy. organic-chemistry.orgnumberanalytics.com While a complex, functionalized molecule like this compound is not a typical starting material for common MCRs (which often use fundamental building blocks), its precursor and its various functional groups could potentially engage in cascade processes. frontiersin.orgnumberanalytics.com

A relevant example from the literature involves a cascade reaction of 3-bromopyridine-4-carbaldehyde, a structural analog of the direct precursor to the target compound. sci-hub.st This reaction demonstrated that the bromo-aldehyde undergoes a palladium-catalyzed cyclization with carbon monoxide and carboxylic acids to form tricyclic furo[3,4-c]pyridine (B3350340) derivatives. This process is a cascade involving carbonylation, acylpalladium formation, intramolecular addition to the aldehyde, and trapping by a nucleophile.

It is plausible that 3-bromopyrazine-2-carbaldehyde (B1514354) could undergo an analogous cascade reaction. The process would involve the initial formation of an acylpalladium intermediate, which then undergoes intramolecular cyclization onto the adjacent aldehyde group. The resulting palladium-alkoxide intermediate could then be trapped by a nucleophile, such as an alcohol or a carboxylic acid, to yield a furo[3,4-b]pyrazin-5(7H)-one derivative. This compound itself would not be a substrate for this specific cascade, as the aldehyde functionality is required. However, the principle highlights a potential pathway for derivatization of its precursor.

Table 4: Hypothetical Cascade Reaction of a Precursor to this compound

| Starting Material | Reagents | Catalyst System | Hypothetical Product | Reaction Type |

|---|---|---|---|---|

| 3-Bromopyrazine-2-carbaldehyde | Carbon monoxide (CO), Carboxylic Acid (RCOOH) | PdCl₂(PPh₃)₂, Et₃N | 7-Alkanoyloxy-7H-furo[3,4-b]pyrazin-5-one | Palladium-catalyzed Carbonylative Cyclization Cascade |

| 3-Bromopyrazine-2-carbaldehyde | Carbon monoxide (CO), Alcohol (R'OH) | Pd(OAc)₂, PPh₃, Base | 7-Alkoxy-7H-furo[3,4-b]pyrazin-5-one | Palladium-catalyzed Carbonylative Cyclization Cascade |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of 1-(3-Bromopyrazin-2-yl)ethanol provides critical information about the chemical environment, number, and connectivity of the hydrogen atoms. A typical ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule: the pyrazine (B50134) ring protons, the methine proton (CH), the methyl protons (CH₃), and the hydroxyl proton (OH).

The two protons on the pyrazine ring are expected to appear as doublets in the aromatic region of the spectrum, typically between δ 8.0 and 8.5 ppm. The coupling between these adjacent protons results in the splitting of their signals. The methine proton, attached to the carbon bearing the hydroxyl group, would likely appear as a quartet, due to coupling with the three protons of the adjacent methyl group. This signal is typically observed in the range of δ 4.8-5.3 ppm. The methyl protons, being chemically equivalent, would present as a doublet, resulting from coupling with the single methine proton, usually in the upfield region around δ 1.5 ppm. The hydroxyl proton signal can vary in its chemical shift and multiplicity depending on the solvent and concentration, and may sometimes appear as a broad singlet.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine-H | 8.0 - 8.5 | d | Not specified |

| Pyrazine-H | 8.0 - 8.5 | d | Not specified |

| CH | 4.8 - 5.3 | q | Not specified |

| CH₃ | ~1.5 | d | Not specified |

| OH | Variable | s (broad) | Not applicable |

| Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific instrumentation used. |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 160 ppm. The carbon atom bonded to the bromine (C-Br) would also be found in this region. The carbon of the methine group (CH-OH) is anticipated to appear in the range of δ 65-75 ppm, while the methyl carbon (CH₃) will be observed in the more upfield region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C | 140 - 160 |

| Pyrazine-C | 140 - 160 |

| Pyrazine-C-Br | 140 - 160 |

| Pyrazine-C-CH(OH)CH₃ | 140 - 160 |

| CH-OH | 65 - 75 |

| CH₃ | 20 - 25 |

| Note: These are predicted values and can differ slightly from experimental results. |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other. sdsu.edu For instance, a cross-peak between the methine proton and the methyl protons would confirm their adjacent relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This technique would definitively link the methine proton signal to the methine carbon signal and the methyl proton signals to the methyl carbon signal. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for establishing the connection of the ethanol (B145695) side chain to the pyrazine ring. For example, correlations would be expected between the methine proton and the pyrazine ring carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in its structural elucidation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. raco.cat

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. nih.govub.edu For this compound (C₆H₇BrN₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the compound's structure. libretexts.orgnih.gov The analysis of these fragments can help to confirm the connectivity of the different parts of the molecule. libretexts.orgnih.govlibretexts.org

For this compound, common fragmentation pathways could include:

Loss of a methyl group (CH₃•) from the molecular ion.

Loss of a water molecule (H₂O) from the ethanol side chain.

Cleavage of the bond between the pyrazine ring and the ethanol side chain.

Loss of the bromine atom (Br•).

The study of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), provides corroborating evidence for the structure elucidated by NMR spectroscopy. dtic.mil

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to display several characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. This broadening is a result of intermolecular hydrogen bonding. Other significant peaks would include C-H stretching vibrations from the methyl and methine groups of the ethanol side chain, typically observed between 3000-2850 cm⁻¹. Aromatic C-H stretching from the pyrazine ring would likely appear just above 3000 cm⁻¹.

The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of signals unique to the molecule. Key absorptions in this region would include C-O stretching of the alcohol at approximately 1260-1050 cm⁻¹, C-N stretching vibrations from the pyrazine ring, and the C-Br stretching vibration, which is expected to appear at lower wavenumbers, typically in the 680-515 cm⁻¹ range. The pyrazine ring itself would produce characteristic C=N and C=C stretching vibrations between 1600-1400 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyrazine Ring) |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH) |

| 1600 - 1400 | C=N and C=C Stretch | Pyrazine Ring |

| 1260 - 1050 | C-O Stretch | Secondary Alcohol |

| 680 - 515 | C-Br Stretch | Bromo-substituent |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map from which the atomic positions can be determined.

Were a crystallographic study to be conducted, the resulting data would be presented in a standardized format. This would include key parameters that describe the crystal's structure, such as the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules within the crystal.

Table 2: Representative Data from an X-ray Crystallography Report

| Parameter | Description |

|---|---|

| Chemical Formula | C₇H₇BrN₂O |

| Formula Weight | 215.05 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = value Å, b = value Å, c = value Å |

| α = 90°, β = value°, γ = 90° | |

| Volume | value ų |

| Z (Molecules per unit cell) | e.g., 4 |

| Density (calculated) | value g/cm³ |

Note: The values in this table are hypothetical and represent the type of data that would be generated.

Chiral Chromatography for Enantiomeric Excess Determination

The carbon atom of the ethanol side chain attached to both the pyrazine ring and the hydroxyl group is a stereocenter, meaning that this compound exists as a pair of enantiomers (non-superimposable mirror images). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating and quantifying these enantiomers.

This technique utilizes a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates. This results in two separate peaks in the chromatogram, one for each enantiomer. By comparing the area of these peaks, the enantiomeric excess (% ee) of a mixture can be accurately determined.

The choice of the specific CSP (often based on polysaccharides like cellulose (B213188) or amylose) and the mobile phase (a mixture of solvents like hexane (B92381) and an alcohol) is critical for achieving successful separation. While no specific method has been published for this compound, methods developed for structurally similar chiral alcohols could serve as a starting point for method development. The results would typically include the retention times for each enantiomer and the calculated enantiomeric excess of the sample.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The pyrazine (B50134) ring is a prevalent N-heterocycle in organic chemistry, recognized for its presence in natural products and its utility as a scaffold in medicinal chemistry. researchgate.net The presence of a bromine atom on the pyrazine ring of 1-(3-bromopyrazin-2-yl)ethanol significantly enhances its utility, providing a key site for cross-coupling reactions or nucleophilic substitutions to construct more elaborate heterocyclic systems.

The structure of this compound is well-suited for the construction of fused bicyclic and polycyclic heterocyclic systems. The adjacent bromo and ethanol (B145695) functionalities can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of novel ring systems. A prominent example of this strategy is the synthesis of imidazo[1,2-a]pyrazines, which are nitrogen-bridged fused heterocycles with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and phosphodiesterase inhibitory effects. tsijournals.com

The general synthetic pathway often involves the conversion of the ethanol group to a primary amine, followed by intramolecular cyclization. Alternatively, the hydroxyl group can be oxidized to a ketone, and the adjacent bromine can be substituted with an amino group. This intermediate can then react with various reagents to form fused imidazole, triazole, or other heterocyclic rings. For instance, the condensation of a 2-amino-3-bromopyrazine (B41547) derivative with acyl bromides is a known method to construct the imidazo[1,2-a]pyrazine (B1224502) core. tsijournals.com This highlights the potential of this compound as a precursor to these valuable fused systems.

Table 1: Examples of Pyrazine-Fused Ring Systems

| Fused Ring System | Synthetic Precursor Type | Potential Application | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine | 2-Amino-3-bromopyrazine | Antibacterial, Anti-inflammatory | tsijournals.com |

| Pyrrolo[1,2-a]pyrazine | Pyrrolopyrazinetrione | Spiro-indole synthesis | researchgate.net |

| researchgate.netCurrent time information in Bangalore, IN.vulcanchem.comTriazolo[4,3-a]pyrazine | 1-(Pyrazin-2-yl)guanidine | Oxidative cyclization products | researchgate.net |

Beyond fused systems, this compound is an excellent starting material for a variety of chemical scaffolds. The bromine atom is a particularly useful handle for introducing diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. researchgate.net These reactions allow for the attachment of a wide range of aryl, heteroaryl, alkyl, or amino groups, transforming the simple bromopyrazine core into a highly decorated and complex scaffold.

For example, research into new anticancer agents has involved the structural optimization of bromopyrazine derivatives. nih.gov In one study, a bromopyrazine scaffold was elaborated by reaction with a substituted benzylamine, followed by the introduction of a urea (B33335) moiety to create a potent hybrid molecule. nih.gov Although the starting material was a different isomer, the synthetic strategy underscores the value of the bromo-substituent as a linchpin for building complex, biologically active molecules. Similarly, the bromopyridine moiety, a close structural relative, is a common pharmacophore in kinase inhibitors. vulcanchem.com The pyrazine scaffold can be leveraged for its ability to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The chiral center at the carbon bearing the hydroxyl group makes this compound a candidate for applications in asymmetric synthesis. When resolved into its individual enantiomers, this compound can serve as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. tcichemicals.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to produce a single enantiomer of the product. tcichemicals.com

The kinetic resolution of racemic secondary alcohols using enzymes is a well-established method to obtain enantiomerically pure compounds. Lipases, in particular, have shown high enantioselectivity in catalyzing the transesterification of racemic 1-(heteroaryl)ethanols, such as the structurally similar 1-(6-bromopyridin-2-yl)ethanol. researchgate.net This suggests that a similar enzymatic resolution could be effectively applied to this compound to isolate the (R)- and (S)-enantiomers.

Once resolved, the enantiopure alcohol can be used to synthesize chiral ligands. For instance, analogous bromo-substituted pyridinyl ethanols have been used as precursors for N,P-type ligands for iridium-catalyzed asymmetric hydrogenation reactions. core.ac.uk In such a synthesis, the hydroxyl group is typically converted into a phosphinite, while the pyrazine nitrogen and the bromine atom provide additional coordination sites or points for further modification. The resulting chiral ligand can then be complexed with a metal center (e.g., Iridium, Rhodium, Ruthenium) to create a catalyst capable of inducing high enantioselectivity in reactions like the hydrogenation of prochiral olefins. core.ac.uk

Intermediate in the Formal Synthesis of Natural Products

Many natural products contain complex heterocyclic cores. The strategic placement of functional groups in this compound makes it a useful intermediate in the formal synthesis of such compounds. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final natural product.

The structure of this compound is particularly relevant to natural products containing oxazoline (B21484) or pyrazine-derived moieties. For example, 2-oxazolines are crucial building blocks in the total synthesis of many natural products, including the mycobactin (B74219) family of siderophores. researchgate.net The synthesis of 2-oxazolines often involves the cyclization of N-(2-hydroxyethyl)amides. researchgate.net An enantiomerically pure form of this compound could be converted into a corresponding N-(2-hydroxyethyl)amide derivative, which could then undergo cyclization to form a pyrazinyl-substituted oxazoline, a key intermediate for more complex targets.

Furthermore, the synthesis of analogues of the rigidin (B1218258) family of marine alkaloids has been accomplished using building blocks derived from bromo-substituted heterocycles. nih.gov These syntheses often involve multi-component reactions to construct complex pyrrolo[2,3-d]pyrimidine cores. The bromopyrazine scaffold of this compound could serve as a starting point for similar synthetic campaigns, allowing for the generation of natural product analogues with potentially novel biological activities.

Scaffold for Combinatorial Library Generation for Chemical Biology Research

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqjetir.org These libraries are then screened for biological activity, accelerating the discovery of new drug leads and chemical probes. This compound is an ideal scaffold for the generation of such libraries due to its dual functionality.

The bromine atom is a key feature, serving as a versatile reactive handle for diversification. It is particularly well-suited for Suzuki-Miyaura cross-coupling reactions, which can be performed under conditions compatible with complex molecular structures. This approach has been powerfully demonstrated in the synthesis of DNA-encoded libraries (DELs). nih.govrsc.org In a DEL, each small molecule is covalently attached to a unique DNA oligonucleotide that serves as an amplifiable barcode for identification.

A recent study demonstrated the power of this approach by using a bromo-substituted aryl acid as a core scaffold for a "poised" DEL. rsc.org The library was partially constructed, leaving the bromo-group intact. A weakly binding fragment identified from a separate screen was then coupled to the entire library via a Suzuki reaction, leading to the rapid discovery of a highly potent inhibitor. rsc.org this compound could be employed in a similar fashion. The bromine atom would be reserved for a late-stage diversification step, while the ethanol group could be used as an attachment point for the DNA-encoder or for an initial round of diversity-building reactions. This strategy allows for the exploration of vast chemical space around the privileged pyrazine core.

Table 2: Combinatorial Library Synthesis Using a Brominated Scaffold

| Library Type | Scaffold Component | Key Reaction | Purpose | Reference |

|---|---|---|---|---|

| DNA-Encoded Library (DEL) | 2-(6-bromopyridin-3-yl)acetic acid | Suzuki-Miyaura Coupling | Rapid fragment hit optimization | rsc.org |

| Generic Library | Single parent scaffold | Parallel synthesis | Structure-Activity Relationship (SAR) | uomustansiriyah.edu.iq |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. scispace.com DFT calculations are used to determine the optimized geometry, electronic distribution, and orbital energies of a compound. For 1-(3-bromopyrazin-2-yl)ethanol, DFT studies elucidate how the interplay between the pyrazine (B50134) ring, the bromine atom, and the ethanol (B145695) substituent governs its characteristics.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nankai.edu.cn

In a DFT study on the related compound 2-amino-5-bromopyrazine, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the pyrazine ring. researchgate.net For this compound, a similar distribution is expected, with the HOMO encompassing the pyrazine ring and the ethanol side chain, and the LUMO being primarily located on the electron-deficient pyrazine ring. The energies of these orbitals determine the molecule's electron-donating and accepting capabilities.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Bromopyrazine Derivative

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference indicating chemical reactivity and kinetic stability. |

Note: Data are illustrative and based on typical values for related bromopyrazine compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and electrostatic potential across a molecule's surface. acs.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. ajchem-a.com In an MEP map, regions of negative potential (electron-rich), typically colored red, are prone to electrophilic attack, while regions of positive potential (electron-poor), colored blue, are susceptible to nucleophilic attack. ajchem-a.comresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the two nitrogen atoms of the pyrazine ring due to their high electronegativity and lone pairs of electrons. The region around the bromine atom and the oxygen atom of the hydroxyl group would also exhibit negative potential. Conversely, a region of strong positive potential would be located on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding interactions. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the relative energies of these conformers. For flexible molecules like this compound, which has rotatable bonds in its ethanol side chain (C-C and C-O bonds), this analysis is crucial for identifying the most stable, low-energy conformations.

Theoretical calculations can predict the potential energy surface as a function of specific dihedral angles. For analogous compounds like (3-bromopyridin-4-yl)methanol, quantum mechanical calculations have been used to predict the dihedral angle between the aromatic plane and the substituent to identify the conformation that minimizes steric hindrance. A similar analysis for this compound would reveal the preferred orientation of the ethanol group relative to the pyrazine ring, which is governed by a balance of steric repulsion and potential intramolecular hydrogen bonding between the hydroxyl hydrogen and a ring nitrogen.

Table 2: Hypothetical Conformational Energy Analysis of this compound

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Gauche) | ~60° | 0.00 | 65 |

| 2 (Anti) | ~180° | 0.85 | 30 |

| 3 (Eclipsed) | ~0° | 4.50 | <5 |

Note: Values are hypothetical, illustrating a typical energy landscape for a substituted ethanol group on an aromatic ring.

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy of the transition state determines the activation energy and, consequently, the reaction rate.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of DFT is the prediction of spectroscopic data. Calculated NMR chemical shifts and vibrational (infrared) frequencies can be compared with experimental spectra to confirm a molecule's structure and aid in spectral assignment. acs.org

For 2-(5-bromopyridin-2-yl)isoindoline-1,3-dione, DFT calculations at the B3LYP/6-311** level provided vibrational frequencies and NMR chemical shifts that correlated well with experimental data. acs.org A similar approach for this compound would involve optimizing the molecule's geometry and then performing frequency and NMR calculations. The predicted ¹H and ¹³C NMR chemical shifts are compared against experimental values, and calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors. acs.orgsemanticscholar.org

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C (CH₃) | 24.5 | 25.1 |

| C (CH-OH) | 68.0 | 67.2 |

| C2-Pyrazine | 155.1 | 154.3 |

| C3-Pyrazine (C-Br) | 135.8 | 134.9 |

| C5-Pyrazine | 143.2 | 142.5 |

| C6-Pyrazine | 145.9 | 145.0 |

Note: Values are illustrative, based on typical accuracy of DFT predictions for similar heterocyclic systems.

Table 4: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | 3450 | 3380 |

| C-H stretch (aromatic) | 3080 | 3065 |

| C-H stretch (aliphatic) | 2985 | 2970 |

| C=N stretch (ring) | 1570 | 1560 |

| C-O stretch | 1090 | 1085 |

| C-Br stretch | 650 | 645 |

Note: Predicted frequencies are typically scaled to improve agreement with experimental values. Data is illustrative.

Quantitative Structure-Activity Relationship (QSAR) Insights for Structural Modification

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its activity. nih.gov While the exclusion of biological outcomes is specified, the principles of QSAR are relevant for guiding structural modifications to tune physicochemical properties.

Computational descriptors derived from DFT calculations, such as HOMO and LUMO energies, MEP values, dipole moment, and molecular volume, can serve as inputs for QSAR models. By establishing a relationship between these calculated descriptors and a desired property (e.g., solubility, membrane permeability), the model can predict the properties of novel, yet-to-be-synthesized analogues. For this compound, a QSAR model could suggest modifications—such as replacing the bromine with chlorine or fluorine, or altering the ethanol side chain—to systematically tune its electronic profile or steric bulk, thereby optimizing its properties for a specific application.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic approaches to 1-(3-Bromopyrazin-2-yl)ethanol and its analogs, such as 1-(5-Bromopyridin-2-yl)ethanol, often rely on multi-step processes that may involve Grignard reagents. vulcanchem.com While effective, these methods can present challenges in terms of reagent sensitivity, reaction conditions, and waste generation. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Key areas of focus could include:

Catalytic C-H Functionalization: Direct functionalization of the pyrazine (B50134) ring would offer a more atom-economical approach, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes for key synthetic steps could lead to milder reaction conditions, higher selectivity, and a reduced environmental footprint.

Green Solvents and Reagents: Investigating the use of environmentally benign solvents and reagents will be crucial for developing truly sustainable synthetic methodologies. researchgate.net

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The presence of both a bromine atom and a secondary alcohol on the pyrazine scaffold of this compound offers a rich landscape for exploring novel chemical reactions. The bromine atom can participate in various cross-coupling reactions, while the hydroxyl group can be a site for oxidation, esterification, or etherification. vulcanchem.comsmolecule.com

Future investigations should aim to:

Expand the Scope of Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are well-established, exploring other coupling methodologies, such as Buchwald-Hartwig amination or Stille coupling, could provide access to a wider range of pyrazine derivatives. researchgate.net

Investigate Metal-Catalyzed Transformations: The development of novel catalytic systems for transformations involving the hydroxyl group, such as dehydrogenative coupling or transfer hydrogenation, would be highly valuable.

Explore Photoredox Catalysis: This emerging field could unlock new reactivity patterns and provide access to previously inaccessible pyrazine-based structures under mild conditions.

Diversification of the Pyrazine Scaffold via this compound

The pyrazine moiety is a common feature in many pharmaceuticals and agrochemicals due to its ability to engage in favorable interactions with biological targets. researchgate.net this compound serves as an excellent starting point for the synthesis of diverse libraries of pyrazine-containing compounds for biological screening.

Future research efforts should concentrate on:

Combinatorial Chemistry: Utilizing the dual reactivity of the molecule to generate large and diverse libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of Complex Heterocyclic Systems: Using the compound as a key intermediate for the construction of more complex, fused heterocyclic systems with novel biological properties.

Late-Stage Functionalization: Developing methods for the selective modification of the pyrazine scaffold at a late stage in a synthetic sequence, which is a powerful strategy in medicinal chemistry.

Advanced Chiral Resolution and Asymmetric Synthesis Methodologies

The ethanol (B145695) substituent in this compound contains a chiral center, meaning the compound exists as a pair of enantiomers. Since enantiomers can exhibit different biological activities, the ability to produce enantiomerically pure forms is of paramount importance, particularly for pharmaceutical applications. libretexts.org

Future research in this area should focus on:

Enzymatic Kinetic Resolution: Lipases have been shown to be effective in the kinetic resolution of similar chiral alcohols, offering a green and highly selective method for separating enantiomers. researchgate.net

Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric reduction of the corresponding ketone, 1-(3-bromopyrazin-2-yl)ethanone, would provide direct access to either enantiomer of the alcohol.

Chiral Chromatography: The use of chiral stationary phases in high-performance liquid chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. mz-at.de

Derivatization with Chiral Auxiliaries: Reacting the racemic alcohol with a chiral auxiliary can form diastereomers that are separable by conventional chromatographic or crystallization techniques. libretexts.org

Application in Emerging Fields of Chemical Science and Materials Research

The unique electronic and structural features of the bromopyrazine core suggest that this compound and its derivatives could find applications beyond traditional medicinal chemistry. Pyrazine-based compounds have been investigated for their use in organic electronics and materials science. researchgate.net

Promising future research directions include:

Organic Light-Emitting Diodes (OLEDs): The pyrazine ring can be incorporated into organic molecules designed for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): Pyrazine-containing polymers and small molecules could be explored as donor or acceptor materials in organic solar cells.

Sensors: The pyrazine nitrogen atoms can act as coordination sites for metal ions, making pyrazine derivatives potential candidates for the development of chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyrazine ring to bridge metal centers could be exploited in the design of novel porous materials with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Bromopyrazin-2-yl)ethanol, and what critical reaction conditions must be optimized?

- Methodological Answer : A common approach involves bromination of pyrazine derivatives followed by functionalization. For example, selective bromination using N-bromosuccinimide (NBS) at specific pyrazine positions (e.g., 3-position) can be achieved under controlled temperatures to avoid over-bromination . Subsequent coupling with boronic acids via Suzuki-Miyaura reactions in a toluene/ethanol (4:1) solvent system with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (10 equiv) enables aryl group introduction. Reduction of intermediate ketones (e.g., using NaBH₄ in methanol) yields the ethanol derivative . Key optimizations include solvent ratios, catalyst loading, and temperature to suppress side reactions.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks for the pyrazine ring (e.g., deshielded aromatic protons) and the ethanol moiety (e.g., -CH₂OH splitting patterns). For example, pyrazine protons typically appear at δ 8.5–9.5 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect -OH stretches (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).

- HPLC/GC : Quantify purity using reverse-phase chromatography with ethanol/water mobile phases .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of pyrazine derivatives to target the 3-position?

- Methodological Answer : Regioselective bromination requires careful control of reaction conditions:

- Temperature : Lower temperatures (e.g., –50°C) prevent polybromination, as seen in analogous systems where higher temperatures led to undesired 2-position bromination on benzothiophene rings .

- Stoichiometry : Use 1.0–1.2 equivalents of NBS to limit over-bromination.

- Directing Groups : Electron-withdrawing substituents (e.g., pyridinium aminides) can direct bromination to the 3-position via electronic effects .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds. For instance, pyrazine-ethanol derivatives in show distinct splitting patterns for adjacent -CH₂OH groups.

- Isotopic Labeling : Use deuterated solvents to confirm exchangeable protons (e.g., -OH in ethanol groups).

- Computational Modeling : Predict NMR shifts via DFT calculations (e.g., using Gaussian software) to validate experimental data .

Q. What are the implications of solvent choice (e.g., ethanol vs. methanol) on reaction efficiency and product stability?

- Methodological Answer :

- Polar Protic Solvents : Ethanol enhances solubility of polar intermediates and stabilizes transition states in SN2 reactions (e.g., nucleophilic substitutions on bromopyrazine derivatives) .

- Byproduct Formation : Methanol may lead to methoxy side products via nucleophilic attack, whereas ethanol’s larger steric bulk reduces this risk .

- Crystallization : Ethanol is preferred for recrystallization due to its intermediate polarity, as demonstrated in purification of thiophene-anchored chromones .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Optimization : Isolate and characterize intermediates (e.g., brominated pyrazines) to identify yield-limiting steps. For example, reports coupling efficiencies of 70–95% depending on boronic acid reactivity.

- Reagent Quality : Trace moisture in K₂CO₃ or Pd catalyst deactivation can reduce yields; use freshly activated molecular sieves and catalyst batches .

- Open Data Practices : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by documenting reaction conditions in detail, as advocated in , to enhance reproducibility.

Experimental Design Considerations

Q. What safety protocols are critical when handling brominated pyrazine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to brominated compounds, which may be irritants or carcinogens .

- Waste Disposal : Neutralize residual brominating agents (e.g., NBS) with sodium thiosulfate before disposal .

- Stability Testing : Store products in amber vials under inert atmosphere (N₂/Ar) to prevent degradation, as bromoarenes are light-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products